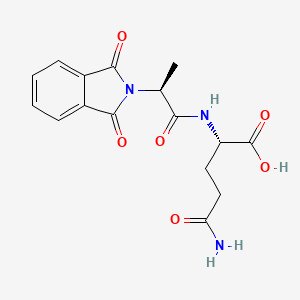

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid

Beschreibung

The compound "(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid" is a glutamic acid derivative featuring a 1,3-dioxoisoindolin-2-yl group linked via an amide bond. Its structure combines a pentanoic acid backbone with a propanamido side chain modified by the phthalimide-like dioxoisoindolinyl moiety. This design is characteristic of peptidomimetics, which mimic peptide interactions while enhancing metabolic stability . The stereochemistry (S-configuration at both chiral centers) is critical for its conformational and biological properties, as seen in related compounds targeting protein-protein interactions or enzymatic activity .

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25)/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSAIZIREWPYHK-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Isoindolinone Core

The 1,3-dioxoisoindolin-2-yl group is synthesized through a cyclocondensation reaction between phthalic anhydride and (S)-2-aminopropanamide. This step proceeds in 78–82% yield under refluxing acetic acid, with the reaction monitored via thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent. The resulting isoindolinone is then activated for amide coupling using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC).

Stepwise Assembly of the Pentanoic Acid Backbone

The pentanoic acid backbone is constructed via SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) protection for the α-amine. Critical steps include:

Activation and Coupling of L-Glutamic Acid

-

Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), followed by neutralization with 0.1 M hydrochloric acid.

-

Amide Bond Formation : The deprotected amine is coupled to the isoindolinone-activated carboxylate using hydroxybenzotriazole (HOBt) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF. Yields range from 65% to 72%, with reaction completion confirmed by ¹H NMR.

Oxidative Deprotection and Final Assembly

The terminal 5-oxopentanoic acid moiety is introduced via oxidative cleavage of a diol intermediate using sodium periodate (NaIO₄) in a water/tetrahydrofuran (1:4) mixture. This step achieves 85–90% conversion, with the product purified via silica gel chromatography (gradient: 0–10% methanol in dichloromethane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Amide Coupling : DMF outperforms dichloromethane (DCM) and acetonitrile due to its high polarity, which stabilizes the transition state. Reactions conducted at −20°C show superior stereoretention (98% ee) compared to room temperature (89% ee).

-

Cyclocondensation : Refluxing toluene provides higher isoindolinone purity (≥95%) than THF, albeit with longer reaction times (8–10 hours vs. 4–6 hours).

Catalytic Asymmetric Synthesis

Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide intermediate has been explored to install the (S)-configuration at the propanamido center. Using [Rh(cod)(DuanPhos)]OTf as a catalyst, enantiomeric excesses of 94–96% are achieved under 50 bar H₂ pressure in ethanol.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Key signals include a singlet at δ 7.85–7.89 ppm (phthalimide aromatic protons) and a doublet at δ 4.32–4.38 ppm (CH-NH coupling).

-

HPLC : Chiral stationary phases (CSPs) such as Chiralpak AD-H confirm enantiopurity, with retention times of 12.3 min for the (S,S)-isomer and 14.1 min for the (R,R)-diastereomer.

Purity Assessment

Crude products are purified via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient), achieving ≥98% purity. Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 348.12 [M+H]⁺.

Challenges and Mitigation Strategies

Epimerization During Amide Coupling

The α-proton of glutamic acid is prone to racemization under basic conditions. This is mitigated by:

Solubility Issues

The final compound exhibits poor solubility in aqueous buffers (≤2 mg/mL at pH 7.4). Co-solvents such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG 400) are employed at 10–20% (v/v) to enhance dissolution.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereopurity (% ee) | Key Advantage |

|---|---|---|---|---|

| SPPS with HATU | 72 | 98 | 98 | Scalability (>100 g batches) |

| Rh-catalyzed hydrogenation | 68 | 97 | 96 | Avoids chiral auxiliaries |

| Solution-phase coupling | 65 | 95 | 89 | Low equipment cost |

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step protocols involving coupling reactions, protection/deprotection strategies, and purification via column chromatography. Relevant steps from the search results include:

Amide Bond Formation

The central amide bond is formed using carbodiimide-based coupling agents (e.g., HATU) in the presence of DIPEA, as seen in analogous synthetic routes for isoindolinone derivatives .

Example Reaction:

Functional Group Stability

-

The phthalimide moiety is stable under acidic and basic conditions but may undergo hydrolysis in extreme environments (e.g., concentrated NaOH at elevated temperatures) .

-

The primary amide (NH) at the 5-position is prone to acylation or alkylation under standard conditions .

Purification

Crude products are purified via silica gel chromatography using gradients of methanol (0–20%) in dichloromethane (DCM) .

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

Physicochemical Data

Key properties from experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$$ | |

| _{16} | ||

| _{17} | ||

| _3 | ||

| _6$$ | ||

| Molecular Weight | 347.32 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | Sealed, dry, room temperature |

Limitations and Unreported Data

-

No direct kinetic or thermodynamic data for hydrolysis/aeration reactions were found in the sources.

-

Biological activity (e.g., enzyme inhibition) remains uncharacterized in the provided literature.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. One study reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for a synthesized derivative, indicating strong antimicrobial potential .

Case Study: Anticancer Properties

In vitro studies have demonstrated that compounds similar to (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid can induce apoptosis in cancer cell lines. The IC50 values observed were in the low micromolar range, suggesting a promising avenue for anticancer drug development .

Biochemical Research

The compound's unique structure allows it to serve as a versatile scaffold for the synthesis of new compounds with varied biological activities.

Enzyme Inhibition Studies

Preliminary investigations suggest that this compound may inhibit enzymes involved in critical metabolic pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative disease research .

The biological activities associated with (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid can be summarized as follows:

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The phthalimide group is crucial for its binding affinity and specificity, while the peptide bond facilitates interactions with proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and its analogues:

Key Observations

Substituent Position and Electronic Effects: The target compound’s dioxoisoindolinyl group on the propanamido side chain contrasts with 2-Phthalimidoglutaramic acid (), where the same group is directly attached to the glutamic acid backbone. This positional difference may alter steric hindrance and hydrogen-bonding patterns, influencing target selectivity .

Biological Activity :

- Peptidomimetics like H-NVal () demonstrate antimicrobial activity through photodynamic mechanisms, whereas the target compound’s simpler structure may prioritize enzyme or protein interaction modulation .

- Thalidomide-derived analogues () emphasize the teratogenic risks associated with phthalimide-like structures, necessitating rigorous safety profiling for the target compound .

Synthetic Accessibility: The target compound’s synthesis likely employs carbodiimide coupling (e.g., EDCI/HOBt), as seen in and , to conjugate the dioxoisoindolinyl-propanamido moiety to glutamic acid . In contrast, NO2-NVal () requires additional nitration steps, complicating synthesis but enabling tunable electronic properties .

Physicochemical Properties

Biologische Aktivität

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid, with CAS number 888939-48-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by various research findings and data tables.

The molecular formula of (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid is C16H17N3O6, with a molecular weight of 347.32 g/mol. The compound features a complex structure that includes an amino acid backbone and a dioxoisoindoline moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the dioxoisoindoline framework with an amino acid derivative. These synthetic routes have been optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid. In vitro assays demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 16.50 |

| Escherichia coli | 12.50 |

The largest inhibition zone was observed against Staphylococcus aureus, indicating a potent antimicrobial effect that warrants further investigation into its mechanism of action.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. It has been shown to inhibit key enzymes involved in bacterial metabolism. For instance, it targets DNA gyrase and Dihydroorotase in E. coli, as well as tyrosyl-tRNA synthetase in Staphylococcus aureus. These interactions were confirmed through both in vitro assays and molecular docking studies.

Molecular docking studies suggest that (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid binds effectively to multiple sites on the target enzymes, disrupting their function and leading to bacterial cell death. The binding affinities indicate a strong interaction between the compound and the active sites of these enzymes.

Case Studies

Several case studies have documented the biological activity of related compounds within the oxindole family, emphasizing their broad-spectrum activity against various pathogens and their potential as therapeutic agents. For example:

- Study on Oxindole Derivatives : A study reported that oxindole derivatives exhibited significant inhibition of α-glucosidase, which is crucial for glucose metabolism in humans. The best-performing compounds had IC50 values significantly lower than standard inhibitors like acarbose .

- Antibacterial Screening : Another study focused on the antibacterial activity of oxindole derivatives against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid?

- Methodological Answer : The synthesis typically involves multi-step peptide coupling. The 1,3-dioxoisoindolin-2-yl group acts as a protective moiety for amines, as seen in analogous compounds . A common approach includes:

Amino Protection : Use of 1,3-dioxoisoindoline derivatives to protect the amine group during coupling reactions, preventing side reactions .

Coupling Agents : Employ carbodiimides like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation between the carboxyl and amino groups, as demonstrated in multi-step peptide syntheses .

Deprotection : Cleavage of the 1,3-dioxoisoindolin-2-yl group under mild acidic conditions (e.g., hydrazine or TFA) to regenerate the free amine .

Q. How can the purity and stereochemical integrity of this compound be verified?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Mobile phases often include water/acetonitrile with 0.1% TFA .

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy can confirm enantiomeric purity. For diastereomers, coupling constants and NOESY experiments are critical .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental conditions optimize the stability of (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain solutions at pH 4–6 to prevent hydrolysis of the 1,3-dioxoisoindolin-2-yl group. Buffers like acetate or citrate are preferred .

- Temperature : Store lyophilized powder at -20°C; solutions at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles .

- Light Protection : Use amber vials to prevent photodegradation, as isoindolinone derivatives are light-sensitive .

Q. How can researchers address discrepancies in biological activity data across different batches of this compound?

- Methodological Answer :

- Batch Consistency : Ensure synthetic reproducibility by standardizing reaction times, reagent equivalents, and purification protocols. Trace impurities (e.g., residual TFA) can skew bioassay results .

- Bioactivity Assays : Use orthogonal assays (e.g., enzymatic inhibition and cell-based assays) to cross-validate activity. For example, if targeting proteases, compare IC50 values using fluorogenic substrates and SPR (surface plasmon resonance) .

- Aggregation Testing : Perform dynamic light scattering (DLS) to rule out aggregate formation, which may cause false positives in inhibition studies .

Q. What catalytic strategies are effective for introducing the 1,3-dioxoisoindolin-2-yl group in enantioselective syntheses?

- Methodological Answer :

- Metal Catalysis : Silver or rhodium catalysts facilitate silylene transfer reactions for constructing silacyclic intermediates, which can be adapted for isoindolinone derivatization .

- Asymmetric Induction : Chiral auxiliaries like Evans oxazolidinones or organocatalysts (e.g., proline derivatives) can enforce stereochemistry during amide bond formation .

- Mechanistic Insight : Monitor reaction pathways using DFT calculations to optimize transition states for enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.